tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate
Description
tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a carbamate derivative featuring a chloromethyl-substituted isoxazole core. This compound is structurally significant due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions, making it valuable in medicinal chemistry and drug synthesis. The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3/c1-10(2,3)15-9(14)12-6-8-4-7(5-11)13-16-8/h4H,5-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLXVLFOZCRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl isocyanate with a chloromethyl isoxazole derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce oxo derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate serves as a versatile building block. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.
Table 1: Applications in Organic Synthesis
| Application Type | Description |
|---|---|
| Building Block | Used to synthesize more complex organic compounds. |
| Functionalization | Can undergo substitution reactions to introduce new functional groups. |
| Intermediate | Acts as an intermediate in various chemical reactions. |
Biology and Medicine
This compound exhibits potential as a pharmacophore in drug design due to the biological activities associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Case Study: Anticancer Activity
Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by modulating signaling pathways involved in cell growth.
Table 2: Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 (AML) | 2.5 | FLT3 inhibition |
| MV4-11 (AML) | 1.8 | FLT3 inhibition |
| K562 (CML) | 5.0 | FLT3 inhibition |
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in agrochemicals and fine chemical production.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate with analogs based on substituents, reactivity, and applications. Key differences are summarized in Table 1.
Substituent-Driven Reactivity
- Chloromethyl vs. Amino Groups: The compound tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate () replaces the chloromethyl group with an amino substituent. The amino group reduces electrophilicity, limiting its utility in alkylation reactions but enhancing hydrogen-bonding interactions in target binding . In contrast, the chloromethyl group in the target compound enables cross-coupling or nucleophilic displacement reactions, which are critical for constructing complex molecules.
- Heterocyclic Core Variations :
Pyridine-based analogs like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate () replace the isoxazole ring with pyridine. Pyridine’s electron-deficient aromatic system alters solubility and binding affinity compared to the isoxazole’s oxygen-nitrogen heterocycle, which may influence pharmacokinetic properties .
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a compound belonging to the isoxazole family, which has gained attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of tert-butyl isocyanate with a chloromethyl isoxazole derivative under mild conditions, often using bases such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The isoxazole ring can modulate enzyme and receptor activity. The carbamate group may participate in covalent bonding with target proteins, leading to inhibition or activation of various biological pathways .
Anti-inflammatory Properties
Research indicates that isoxazole derivatives exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Isoxazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The specific activity of this compound against bacteria and fungi remains to be fully characterized, but its structural features suggest it could possess similar properties .
Anticancer Potential
Preliminary studies indicate that compounds within the isoxazole family may inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways critical for tumor growth and survival . Further investigation into this compound's efficacy against specific cancer types is warranted.
Case Studies and Research Findings
Applications in Drug Design
The unique structure of this compound positions it as a promising candidate in drug design. Its ability to serve as a pharmacophore could lead to the development of novel therapeutics targeting inflammation, infection, or cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
